molecular formula C22H23ClF3NO4 B2367850 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 486452-12-4

3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2367850
CAS No.: 486452-12-4
M. Wt: 457.87
InChI Key: YAPRMTPGJKHLCH-UHFFFAOYSA-N
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Description

3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a compound with a complex structure, featuring multiple functional groups that contribute to its unique reactivity and versatility. The presence of a chloro group, methoxy groups, and a trifluoromethylphenoxy group within the molecular framework allows for a range of chemical interactions, making it valuable for diverse applications in chemistry and biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can be achieved through a multi-step process:

  • Step 1: Preparation of the Isoquinoline Core:
    • Starting material: : A suitable 3,4-dihydroisoquinoline derivative.

    • Reagents: : Commonly involve bromination or chlorination to introduce halogen atoms.

    • Conditions: : Typically, reactions are carried out under anhydrous conditions at elevated temperatures.

  • Step 2: Introduction of Methoxy Groups:
    • Reagents: : Dimethyl sulfate or methanol in the presence of a base.

    • Conditions: : Reactions are often conducted under reflux with appropriate solvents such as ethanol or dichloromethane.

  • Step 3: Attachment of Trifluoromethylphenoxy Group:
    • Reagents: : 3-(trifluoromethyl)phenol and a suitable leaving group like tosyl chloride.

    • Conditions: : Catalytic amounts of a strong base like potassium carbonate are used to facilitate the reaction.

  • Step 4: Chlorination and Final Coupling:
    • Reagents: : Chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    • Conditions: : Reactions are typically conducted at low to moderate temperatures to avoid decomposition of sensitive intermediates.

Industrial Production Methods: Industrial-scale production often relies on optimized versions of the synthetic routes, emphasizing high yields, cost-effectiveness, and scalability. Continuous flow processes and automation are increasingly adopted to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the isoquinoline core or methoxy groups.

  • Reduction: : Selective reduction of specific functional groups can be achieved using reagents like lithium aluminum hydride.

  • Substitution: : The presence of chloro and methoxy groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Employing oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.

  • Substitution: : Reagents like sodium ethoxide or Grignard reagents are used to introduce new functional groups.

Major Products Formed:
  • Oxidation: : Formation of corresponding ketones or aldehydes.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Generation of diverse derivatives with functionalized phenoxy groups.

Scientific Research Applications

3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one finds applications across various scientific domains:

  • Chemistry: : Utilized as a building block for synthesizing complex organic molecules and pharmaceuticals.

  • Biology: : Explored for its potential in modulating biological pathways, especially in cell signaling and receptor interactions.

  • Medicine: : Investigated for therapeutic applications in conditions like cancer, inflammation, and neurological disorders.

  • Industry: : Used in the development of advanced materials, agrochemicals, and as an intermediate in fine chemical production.

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its multiple functional groups enable binding to specific sites, modulating the activity of target proteins and altering cellular pathways. The trifluoromethylphenoxy moiety, in particular, enhances its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds :

  • 3-chloro-1-(6,7-dimethoxy-1-(phenoxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

  • 3-chloro-1-(1-(3,4-dimethoxyphenoxy)methyl-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Variation in the position and nature of methoxy groups affects its chemical properties.

This compound's structural nuances make it a valuable candidate for diverse research and industrial applications, continuously driving innovation and discovery across fields.

Properties

IUPAC Name

3-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3NO4/c1-29-19-10-14-7-9-27(21(28)6-8-23)18(17(14)12-20(19)30-2)13-31-16-5-3-4-15(11-16)22(24,25)26/h3-5,10-12,18H,6-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPRMTPGJKHLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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